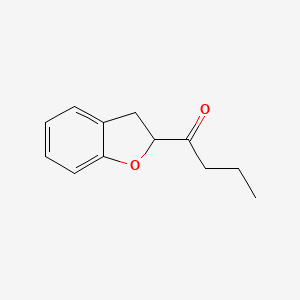

1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one

Beschreibung

1-(2,3-Dihydro-1-benzofuran-2-yl)butan-1-one is a ketone derivative featuring a benzofuran moiety fused to a butanone chain. Benzofuran-based compounds are widely studied for their pharmacological activities, including anti-inflammatory and neuroprotective effects .

Eigenschaften

Molekularformel |

C12H14O2 |

|---|---|

Molekulargewicht |

190.24 g/mol |

IUPAC-Name |

1-(2,3-dihydro-1-benzofuran-2-yl)butan-1-one |

InChI |

InChI=1S/C12H14O2/c1-2-5-10(13)12-8-9-6-3-4-7-11(9)14-12/h3-4,6-7,12H,2,5,8H2,1H3 |

InChI-Schlüssel |

XJHSWHLLFPZUAS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)C1CC2=CC=CC=C2O1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the benzofuran ring can be constructed via a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds . Another approach involves the use of proton quantum tunneling to construct the benzofuran ring with high yield and fewer side reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives, including 1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis (MWI) is one such method that has been employed to produce benzofuran compounds efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

While there is no direct information about applications of "1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one," some search results discuss related compounds and their applications. Here's what the search results suggest:

2,3-Dihydro-1-benzofuran Derivatives

- CB2 Receptor Agonists: Some 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective cannabinoid receptor 2 (CB2) agonists . These compounds are being explored for the treatment of neuropathic pain .

- Neuropathic Pain Treatment: Specific benzofuran compounds have shown promise in reversing neuropathic pain in animal models without affecting locomotor behavior . These effects are selectively antagonized by CB2 receptor antagonists, suggesting a targeted mechanism .

- Anti-inflammatory properties: Some derivatives have demonstrated efficacy in models of inflammatory, postoperative, neuropathic, and osteoarthritic pain .

Relevant information on similar compounds

- A number of psychoactive substances are derivatives of benzodioxol, including:

- 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one, also known as butylone

- 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one, also known as 3,4- methylenedioxypyrovalerone or MDPV

- 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)butan-1-one, also known as MDPBP

- 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)propan-1-one, also known as MDPPP

- 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-one, also known as pentylone

Wirkmechanismus

The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to interact with dopaminergic receptors, histaminergic receptors, and other molecular targets, leading to their biological effects . The compound’s ability to modulate these pathways contributes to its therapeutic potential in various diseases .

Vergleich Mit ähnlichen Verbindungen

Structural Analog: 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one

This compound (CAS 68660-11-7) shares a benzofuran core but differs in the ketone chain length (propanone vs. butanone) and substitution position (5-yl vs. 2-yl) . Key comparative

Implications of Structural Differences :

- Substitution at the 2-yl position (target compound) versus 5-yl position (propanone analog) could alter electronic effects on the benzofuran ring, affecting reactivity or receptor interactions.

Piperazine-Functionalized Benzofuran Derivatives

Compounds such as 1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazine (1a) and its derivatives () incorporate a piperazine group, unlike the target compound. These analogs exhibit anti-inflammatory activity via histamine H3/H4 receptor modulation .

| Compound | Melting Point (°C) | Key Pharmacological Activity |

|---|---|---|

| 1a | 118–121 | H3R/H4R antagonism (anti-inflammatory) |

| Target Compound | Not reported | Unknown (structural similarity suggests potential CNS activity) |

Functional Group Impact :

- The absence of a piperazine group in the target compound may reduce affinity for histamine receptors but could simplify synthesis and reduce metabolic complexity.

β-Keto-Benzodioxolyl Derivatives (e.g., Eutylone)

Eutylone (CAS 57413-43-1), a β-keto compound with a benzodioxolyl group, shares a ketone moiety but differs in the aromatic system (benzodioxole vs. benzofuran) .

Comparative Notes:

- The benzofuran system in the target compound may confer greater metabolic stability compared to benzodioxole, which is prone to oxidative degradation.

- The lack of an ethylamino group (as in eutylone) suggests differing mechanisms of action, likely excluding stimulant effects.

Halogenated Phenyl Butanones

1-(5-Bromo-2-fluorophenyl)butan-1-one () shares the butanone chain but replaces benzofuran with a halogenated benzene ring.

Key Differences :

- The benzofuran system in the target compound may offer improved π-π stacking interactions compared to halogenated analogs.

Biologische Aktivität

1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a benzofuran moiety linked to a butanone group. This configuration is significant as it influences the compound's interaction with biological targets. The presence of the benzofuran ring is known to enhance various biological activities due to its ability to participate in π-π stacking interactions and hydrogen bonding.

The biological effects of 1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one are mediated through several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, impacting cellular processes.

- Receptor Modulation : It can interact with various receptors, including cannabinoid receptors, leading to alterations in signaling pathways associated with pain and inflammation.

- Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, potentially through the generation of reactive oxygen species (ROS) .

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, studies have shown that certain benzofuran derivatives can inhibit cell proliferation in various cancer cell lines, including breast and leukemia cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Benzofuran derivatives have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators such as TNF-α and IL-1β. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of 1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one has been explored, revealing effectiveness against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial effects .

Study 1: Anticancer Efficacy

A study investigated the effects of a benzofuran derivative similar to 1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one on K562 leukemia cells. Results indicated that the compound significantly increased ROS levels and induced apoptosis through mitochondrial dysfunction .

| Compound | IC50 (µM) | Effect |

|---|---|---|

| Benzofuran Derivative | 15 | Induced apoptosis in K562 cells |

Study 2: Anti-inflammatory Activity

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with a related benzofuran derivative resulted in decreased levels of inflammatory mediators. This highlights its potential for therapeutic use in inflammatory conditions .

| Mediator | Control Level | Treated Level |

|---|---|---|

| TNF-α | 200 pg/mL | 50 pg/mL |

| IL-1β | 150 pg/mL | 30 pg/mL |

Q & A

Q. Table 1. Key Spectroscopic Data for Structural Validation

| Technique | Parameters | Reference Compound Data |

|---|---|---|

| ¹H NMR (500 MHz) | δ 3.8–4.2 (m, CH₂ of dihydrobenzofuran) | |

| ¹³C NMR | δ 207.5 (C=O) | |

| HRMS | m/z calc. 190.0994 [M+H]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.